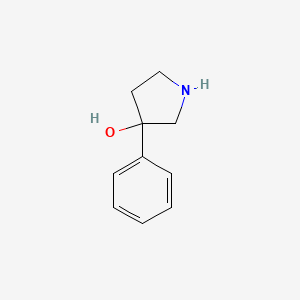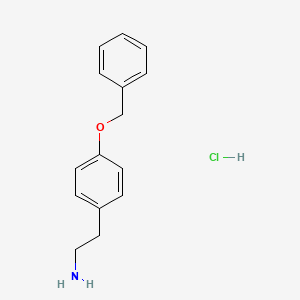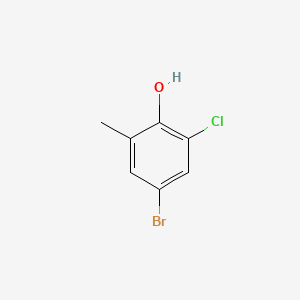
4-Bromo-2-chloro-6-methylphenol
説明
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-6-methylphenol and similar compounds involves several steps, including oxidative bromination and reactions with specific reagents to introduce the bromo, chloro, and methyl groups onto the phenol molecule. Studies have reported high yields and the optimization of reaction conditions to maximize the efficiency of the synthesis process. For instance, oxidative bromination of 4-methylphenol has been demonstrated to produce 2-Bromo-4-methylphenol with a high yield under low temperature conditions, showcasing the methodology for introducing bromo groups into the phenol structure (Ren Qun-xiang, 2004).
科学的研究の応用
Identification in Wine Taints
4-Bromo-2-chloro-6-methylphenol, a related compound to 2-chloro-6-methylphenol, has been investigated in the context of wine production. Research identified 2-chloro-6-methylphenol as one of the compounds responsible for taints and off-flavours in commercial wines. This highlights the importance of detecting such compounds in food and beverage industries to ensure quality control (Capone et al., 2010).
Inorganic Chemistry and Coordination Complexes
In the field of inorganic chemistry, 4-Bromo-2-chloro-6-methylphenol has been used in synthesizing various coordination complexes. For instance, its reaction with VOSO4·XH2O leads to the formation of oxido-vanadium(V) complexes, which are characterized for their structural and electronic properties (Sheikhshoaie et al., 2015).
Structural Analysis in Crystallography
The compound has been extensively analyzed using crystallography, spectroscopy, and computational methods. Studies focus on its molecular structure, analyzing aspects like tautomerism and aromaticity, which are crucial for understanding its chemical behavior and potential applications in materials science (Kaştaş et al., 2020).
Analytical Methods for Environmental Monitoring
4-Bromo-2-chloro-6-methylphenol is also significant in environmental sciences, particularly in the analysis of chloro- and bromo-phenolic compounds in water. Advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) are developed for the simultaneous determination of such compounds, crucial for environmental monitoring and pollution control (Yuan et al., 2017).
Exploring Physical and Chemical Properties
Studies have also delved into the physical and chemical properties of 4-Bromo-2-chloro-6-methylphenol derivatives. These include thermal analyses, structural characterizations, and reactivity studies, offering insights into the potential industrial and pharmaceutical applications of these compounds (Takjoo et al., 2013).
Insights from Molecular Structure and Spectroscopy
The compound's derivatives have been subjected to spectroscopic, XRD, and computational studies. These investigations focus on aspects like molecular electrostatic potential, nonlinear optical properties, and DNA interaction potential, contributing to a better understanding of its applications in molecular electronics and biochemistry (Demircioğlu et al., 2019).
Photoreaction and Tunneling Studies
Research on 4-Bromo-2-chloro-6-fluorophenol, a closely related compound, provides insights into hydrogen-atom tunneling and photoreaction mechanisms. Such studies are crucial in understanding photochemical reactions and molecular dynamics, which have applications in fields like pharmaceuticals and materials science (Nanbu et al., 2012).
Safety And Hazards
Safety data indicates that contact with skin and eyes should be avoided . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .
Relevant Papers There are several papers related to the synthesis and characterization of compounds similar to 4-Bromo-2-chloro-6-methylphenol . These papers provide valuable insights into the properties and potential applications of these types of compounds.
特性
IUPAC Name |
4-bromo-2-chloro-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDUDPYBPXKGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226263 | |
| Record name | 4-Bromo-6-chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-methylphenol | |
CAS RN |
7530-27-0 | |
| Record name | 4-Bromo-6-chloro-2-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-chloro-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007530270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7530-27-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-6-chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-chloro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-6-CHLORO-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1Q03LGP5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



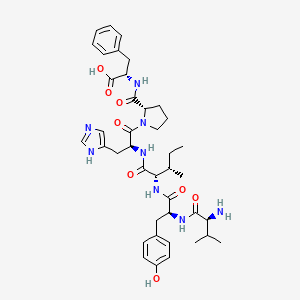
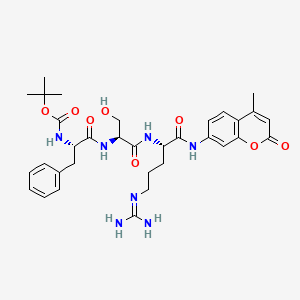
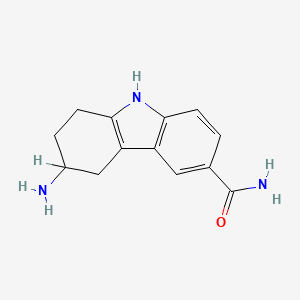
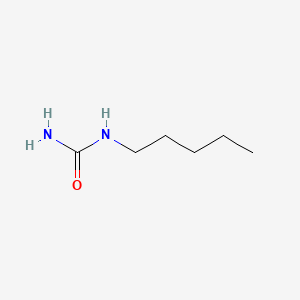

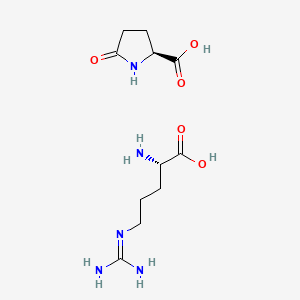
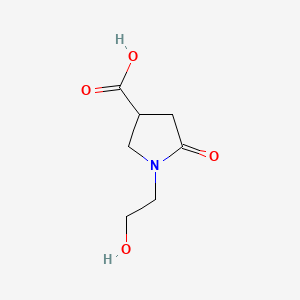
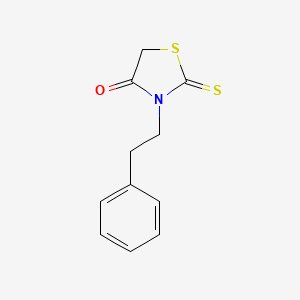
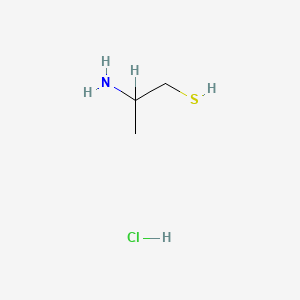
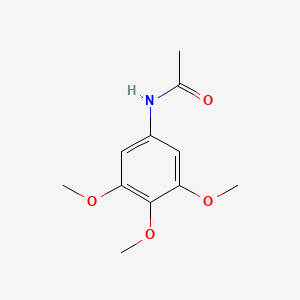
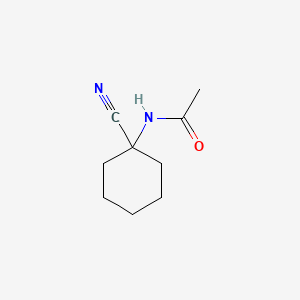
![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)
